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Compound of Interest

Compound Name: 3,3-Dimethylundecane

Cat. No.: B099796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic IUPAC naming conventions

for the C13H28 isomers, a group of saturated hydrocarbons. It details the analytical

methodologies crucial for their identification and differentiation, and presents key

physicochemical data for representative isomers. This document is intended to serve as a

technical resource for professionals in chemical research and development.

IUPAC Nomenclature for C13H28 Branched Alkanes
The molecular formula C13H28 represents tridecane and its 801 structural isomers. The

systematic naming of these branched alkanes follows the rigorous rules established by the

International Union of Pure and Applied Chemistry (IUPAC). The primary objective of this

system is to assign a unique and unambiguous name to every distinct structure.

The process for determining the IUPAC name is as follows:

Identify the Parent Chain: The longest continuous chain of carbon atoms within the molecule

is designated as the parent chain. For C13H28 isomers, this chain will be shorter than 13

carbons. For instance, if the longest chain is 11 carbons long, the parent alkane is

undecane.
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Number the Parent Chain: The carbon atoms of the parent chain are numbered sequentially,

starting from the end that results in the lowest possible number for the first substituent

(branch).

Identify and Name Substituents: Each branch attached to the parent chain is identified as an

alkyl group (e.g., methyl for -CH3, ethyl for -CH2CH3).

Assign Locants and Prefixes: The position of each substituent on the parent chain is

indicated by the number of the carbon atom to which it is attached (this number is called a

locant). If multiple identical substituents are present, prefixes such as di-, tri-, or tetra- are

used.

Assemble the Full Name: The complete name is constructed by listing the substituents in

alphabetical order (ignoring prefixes like di-, tri-), preceded by their locants. The name of the

parent alkane concludes the name.

Examples:

2-Methyldodecane: The longest chain is 12 carbons (dodecane). A methyl group is attached

to the second carbon.

2,2-Dimethylundecane: The longest chain is 11 carbons (undecane). Two methyl groups are

attached to the second carbon.

4-Ethyl-2,5-dimethylnonane: The longest chain is nine carbons (nonane). Substituents are an

ethyl group at carbon 4 and methyl groups at carbons 2 and 5. Numbering from the other

direction would yield 6-ethyl-5,8-dimethylnonane, which has higher locants, and is therefore

incorrect.

Below is a workflow diagram illustrating the logical steps for assigning an IUPAC name to a

C13H28 isomer.
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IUPAC Naming Workflow for a C13H28 Isomer

Start with
Molecular Structure

1. Identify the longest
continuous carbon chain

(Parent Chain)

2. Number the parent chain
 to give substituents the
lowest possible locants.

3. Identify all alkyl
substituents attached
to the parent chain.

4. Name substituents
(e.g., methyl, ethyl, propyl)
and apply prefixes (di-, tri-).

5. Assemble the full name:
Locants + Prefixes + Substituents (alphabetical) + Parent Name

Final IUPAC Name
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A flowchart of the IUPAC nomenclature process.
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Quantitative Data of Selected C13H28 Isomers
The structural variations among isomers lead to differences in their physical properties.

Increased branching generally lowers the boiling point due to a reduction in surface area and

weaker intermolecular van der Waals forces. Density and refractive index also vary with

molecular structure.

IUPAC Name
Molecular
Formula

Boiling Point
(°C)

Density (g/mL
at 20°C)

Refractive
Index (nD at
20°C)

n-Tridecane C13H28 232-236[1] 0.756[1] 1.425[1]

2-

Methyldodecane
C13H28 227-228[2] 0.754[3] N/A

2,2-

Dimethylundecan

e

C13H28 221[3] 0.752[3] 1.4225[3]

Experimental Protocols for Isomer Identification
The precise identification of C13H28 isomers from a mixture requires advanced analytical

techniques. Gas Chromatography (GC) is used for separation, while Mass Spectrometry (MS)

and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
GC-MS is a primary technique for separating volatile compounds and determining their

molecular weight and fragmentation patterns, which aids in identification.

Sample Preparation: Samples are typically diluted in a volatile, non-polar solvent such as

hexane or dichloromethane to a final concentration of approximately 50-100 mg/L. An internal

standard (e.g., a deuterated alkane) may be added for quantitative analysis.

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass

spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
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GC Parameters:

Column: A non-polar capillary column, such as a HP-5MS (a 5% phenyl-methylpolysiloxane

phase), is standard for hydrocarbon analysis. Typical dimensions are 30-60 m length, 0.25

mm internal diameter, and 0.25 µm film thickness.

Carrier Gas: Helium or Hydrogen is used as the carrier gas with a constant flow rate of

approximately 1.0-1.5 mL/min.

Injection: A 1 µL sample is injected in splitless mode to maximize sensitivity. The injector

temperature is set to 280-300°C to ensure rapid vaporization.

Oven Temperature Program: An initial oven temperature of 40-50°C is held for 2-3 minutes,

followed by a temperature ramp of 5-10°C/min up to a final temperature of 300-320°C. This

gradient allows for the separation of isomers with close boiling points.

MS Parameters:

Ionization Mode: Electron Impact (EI) at 70 eV is standard.

Mass Range: A scan range of m/z 40-500 is typically used to capture the molecular ion and

characteristic fragment ions of C13H28 isomers.

Data Analysis: Isomers are identified by comparing their retention times and mass spectra to

those of known standards or reference libraries (e.g., NIST). Branched alkanes produce

distinct fragmentation patterns compared to their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
NMR spectroscopy is the most powerful tool for unambiguous structure determination, as it

provides detailed information about the connectivity of atoms. For complex branched alkanes,

2D NMR techniques are essential.

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Approximately 5-20 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl3).

The solution must be free of particulate matter and should be filtered directly into a 5 mm

NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal reference for

chemical shifts (0 ppm).

1D NMR Experiments:

¹H NMR: Provides information on the number of distinct proton environments and their

neighboring protons through spin-spin coupling. For alkanes, signals typically appear in the

highly shielded 0.7-1.5 ppm region.

¹³C NMR: Shows the number of unique carbon environments in the molecule. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments can be used to

distinguish between CH, CH2, and CH3 groups.

2D NMR Experiments: For complex isomers where 1D spectra are heavily overlapped, 2D

NMR is required to resolve the structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are

coupled to each other (typically over 2-3 bonds). Cross-peaks in the 2D spectrum connect

coupled protons, allowing for the tracing of proton networks through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

signal with the signal of the carbon atom it is directly attached to, providing definitive C-H

one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations

between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for

connecting molecular fragments separated by quaternary carbons or for assembling the full

carbon skeleton.

The workflow below illustrates the process of characterizing an unknown C13H28 isomer

mixture.
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Experimental Workflow for Isomer Characterization

Alkane Mixture
(C13H28 Isomers)

1. Separation & Initial ID
by GC-MS

2. Preparative GC
or Fractional Distillation

Retention Times
Mass Spectra Isolated Isomers

3. Structural Elucidation
by NMR Spectroscopy

1D NMR
(¹H, ¹³C, DEPT)

2D NMR
(COSY, HSQC, HMBC)

Unambiguous
Structure Confirmed
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Workflow for the separation and identification of C13H28 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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